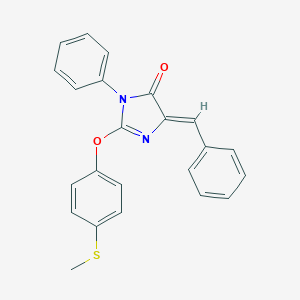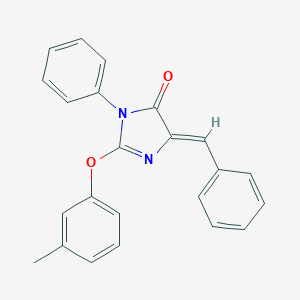![molecular formula C20H31BrN4O2 B296007 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairments associated with Alzheimer's disease and other neurological disorders.
Wirkmechanismus
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is a selective antagonist of the GABAA receptor α5 subtype, which is primarily expressed in the hippocampus and is involved in learning and memory. By blocking the activity of the α5 subtype, this compound enhances the activity of the α1 and α3 subtypes, which are involved in memory consolidation and retrieval.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. This compound has also been shown to increase the activity of the α1 and α3 subtypes of the GABAA receptor, which are involved in memory consolidation and retrieval.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is that it has been shown to be safe and well-tolerated in human clinical trials. However, one limitation of this compound is that it is a relatively new compound that has not yet been extensively studied in humans.
Zukünftige Richtungen
There are several potential future directions for 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole research. One direction could be to further investigate the efficacy of this compound in animal models of Alzheimer's disease and other neurological disorders. Another direction could be to conduct additional human clinical trials to further evaluate the safety and efficacy of this compound in humans. Additionally, researchers could investigate the potential use of this compound in combination with other therapies for Alzheimer's disease and other neurological disorders.
Synthesemethoden
The synthesis of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole involves the reaction of 4-bromo-2,5-bis(hexyloxy)benzaldehyde with 5-aminotetrazole in the presence of a palladium catalyst. The resulting compound is then purified through column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In these studies, this compound has been shown to improve cognitive function and memory in animal models. This compound has also been tested in human clinical trials, where it has been shown to be safe and well-tolerated.
Eigenschaften
Molekularformel |
C20H31BrN4O2 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
5-[(4-bromo-2,5-dihexoxyphenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C20H31BrN4O2/c1-3-5-7-9-11-26-18-15-17(21)19(27-12-10-8-6-4-2)13-16(18)14-20-22-24-25-23-20/h13,15H,3-12,14H2,1-2H3,(H,22,23,24,25) |
InChI-Schlüssel |
WRINDNIDOXTAFA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




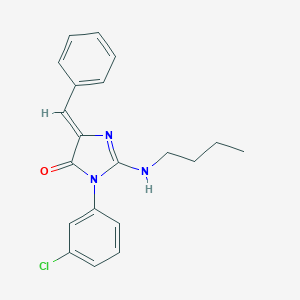
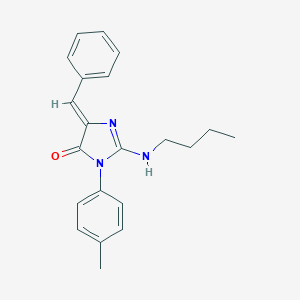

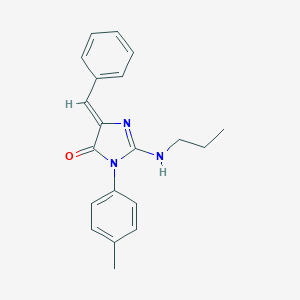


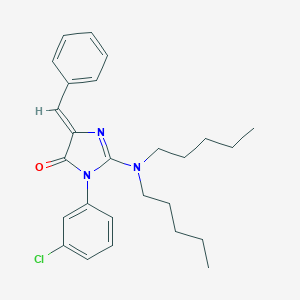
![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
